3-Cyclohexylpiperidine hydrochloride
Overview
Description
It was first discovered in the early 1980s by researchers at Eli Lilly in soil samples from Mount Ararat in Turkey . Daptomycin is known for its broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daptomycin is a complex molecule comprising 13 amino acids, including several non-standard and D-amino acids, with the C-terminal 10 amino acids forming an ester-linked ring and the N-terminal tryptophan covalently bonded to decanoic acid . The synthesis of daptomycin involves multiple steps, including peptide bond formation, cyclization, and the incorporation of non-standard amino acids .
Industrial Production Methods: Industrial production of daptomycin typically involves fermentation using the bacterium Streptomyces roseosporus, followed by extraction and purification processes . The fermentation process is optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: Daptomycin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and modification to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis of daptomycin include protecting groups for amino acids, coupling reagents for peptide bond formation, and catalysts for cyclization reactions . The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Major Products Formed: The major products formed from the reactions involving daptomycin include its various analogs and derivatives, which are synthesized to improve its stability, solubility, and antibacterial activity .
Scientific Research Applications
Daptomycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying peptide synthesis and cyclization reactions . In biology, it serves as a tool for investigating the mechanisms of bacterial cell membrane disruption and antibiotic resistance . In medicine, daptomycin is used to treat severe infections caused by Gram-positive bacteria, including skin and skin structure infections, bacteremia, and endocarditis . In industry, it is employed in the development of new antibiotics and antimicrobial agents .
Mechanism of Action
Daptomycin exerts its effects by binding to the bacterial cell membrane in a calcium-dependent manner . It inserts into the cell membrane, causing rapid depolarization due to potassium efflux and associated disruption of DNA, RNA, and protein synthesis . This leads to rapid, concentration-dependent bacterial death . The molecular targets and pathways involved in its mechanism of action include the bacterial cell membrane and various membrane-associated proteins .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to daptomycin include other cyclic lipopeptide antibiotics such as polymyxin B and colistin . These antibiotics also target bacterial cell membranes but differ in their specific mechanisms of action and spectrum of activity .
Uniqueness: Daptomycin is unique in its ability to rapidly depolarize bacterial cell membranes, leading to rapid bacterial death . Unlike other antibiotics, it does not rely on inhibiting cell wall synthesis or protein synthesis, making it effective against bacteria that have developed resistance to other antibiotics .
Properties
IUPAC Name |
3-cyclohexylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h10-12H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMBVPSDDMFOEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589973 | |
Record name | 3-Cyclohexylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19734-67-9 | |
Record name | Piperidine, 3-cyclohexyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19734-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclohexylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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